Aluminum, hydrobis(2-methylpropyl)-

Catalog No.
S1520420
CAS No.
1191-15-7
M.F
C₈H₁₉Al
M. Wt
142.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum, hydrobis(2-methylpropyl)-

CAS Number

1191-15-7

Product Name

Aluminum, hydrobis(2-methylpropyl)-

Molecular Formula

C₈H₁₉Al

Molecular Weight

142.22 g/mol

InChI

InChI=1S/2C4H9.Al/c2*1-4(2)3;/h2*4H,1H2,2-3H3;

InChI Key

AZWXAPCAJCYGIA-UHFFFAOYSA-N

SMILES

CC(C)C[Al]CC(C)C

Synonyms

Hydrobis(2-methylpropyl)aluminum; Hydrodiisobutylaluminum; Bis(iso-butyl)aluminum Hydride; Bis(isobutyl)aluminum Hydride; Bis(isobutyl)hydroaluminum; DIBAH; DIBAL-H; Di-iso-butylaluminum Hydride; Dibal; Diisobutylalane; Diisobutylhydroaluminum; Diiso

Canonical SMILES

CC(C)C[AlH]CC(C)C

Aluminum, hydrobis(2-methylpropyl)-, commonly known as diisobutylaluminum hydride, is an organoaluminum compound with the chemical formula C8H19Al\text{C}_8\text{H}_{19}\text{Al}. It is a colorless to yellowish liquid that is highly reactive, particularly as a reducing agent in organic synthesis. This compound is notable for its ability to selectively reduce various functional groups, making it a valuable tool in the synthesis of complex organic molecules. Diisobutylaluminum hydride is often used in the preparation of alcohols from carbonyl compounds and in the reduction of esters and lactones.

  • Reduction of Carbonyl Compounds: It can reduce aldehydes and ketones to their corresponding alcohols. The reaction typically involves the nucleophilic attack of the aluminum hydride on the carbonyl carbon, followed by protonation.
  • Reduction of Esters and Lactones: This compound is effective in reducing esters to alcohols and lactones to diols. The reaction mechanism generally involves the formation of an alkoxide intermediate followed by hydrolysis.
  • Formation of Aluminoxanes: Under certain conditions, diisobutylaluminum hydride can react with moisture or protic solvents to form aluminoxanes, which are useful in catalysis.

Diisobutylaluminum hydride can be synthesized through several methods:

  • Direct Reaction: The most common method involves the reaction of aluminum chloride with two equivalents of 2-methylpropyl lithium. This process occurs under anhydrous conditions to prevent hydrolysis.
  • Hydrolysis of Aluminum Alkoxides: Another method includes the hydrolysis of aluminum alkoxides (such as aluminum isopropoxide) in the presence of 2-methylpropyl alcohol.
  • Reduction Techniques: It can also be produced by reducing aluminum halides with lithium aluminum hydride or other reducing agents.

Diisobutylaluminum hydride has several important applications in organic synthesis:

  • Synthesis of Alcohols: It is widely used for the reduction of ketones and aldehydes to produce primary and secondary alcohols.
  • Synthesis of Complex Molecules: This compound plays a crucial role in synthesizing complex natural products and pharmaceuticals by enabling selective reductions.
  • Catalysis: Diisobutylaluminum hydride is utilized as a catalyst in various reactions, including polymerizations and asymmetric syntheses.

Diisobutylaluminum hydride shares similarities with other organoaluminum compounds but possesses unique characteristics that make it particularly useful:

Compound NameFormulaKey Characteristics
TriethylaluminumC6H15Al\text{C}_6\text{H}_{15}\text{Al}Highly reactive; used as a reagent in organic synthesis.
TrimethylaluminumC3H9Al\text{C}_3\text{H}_9\text{Al}Less sterically hindered; used in similar applications but more reactive.
Diisopropylaluminum hydrideC9H21Al\text{C}_9\text{H}_{21}\text{Al}Similar reducing properties; slightly different sterics affecting reactivity.

Diisobutylaluminum hydride's unique steric hindrance from the two 2-methylpropyl groups allows for selective reductions that may not be achievable with less hindered compounds like trimethylaluminum or triethylaluminum.

Physical Description

Liquid

UNII

H2EJ47H11A

Other CAS

1191-15-7

General Manufacturing Information

Aluminum, hydrobis(2-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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